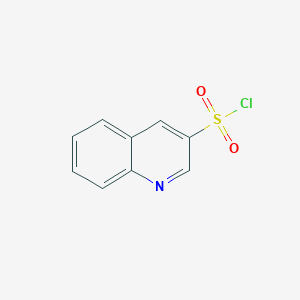

Quinoline-3-sulfonyl chloride

Übersicht

Beschreibung

Quinoline-3-sulfonyl chloride is an organic compound that belongs to the class of quinoline derivatives It is characterized by a quinoline ring system substituted with a sulfonyl chloride group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of quinoline-3-sulfonyl chloride typically involves the sulfonylation of quinoline derivatives. One common method is the reaction of quinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the desired position. The reaction is usually carried out under controlled conditions to ensure selective substitution and to minimize side reactions.

Another approach involves the use of sulfonyl chlorides in the presence of a base, such as pyridine, to facilitate the sulfonylation process. This method offers a more straightforward and efficient route to this compound, with high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher throughput. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Quinoline-3-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include Lewis acids, such as aluminum chloride or iron(III) chloride, which facilitate the substitution reaction.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used to generate the nucleophiles required for the substitution reaction.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

Sulfonamides: Formed by the reaction of this compound with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

Quinoline-3-sulfonyl chloride serves as a crucial intermediate in the development of pharmaceutical compounds. It is particularly relevant in synthesizing sulfonamides and sulfones, which are important classes of drugs.

Case Study: Synthesis of 3-Sulfonylquinolines

A recent study demonstrated a novel protocol for synthesizing 3-sulfonyl-substituted quinolines using a Knoevenagel condensation/aza-Wittig reaction cascade. This method effectively produced various quinoline derivatives with good to excellent yields, showcasing the compound's utility in drug design .

Bioconjugation Techniques

In bioconjugation, this compound is employed to attach biomolecules to surfaces or other molecules. This application is critical for developing drug delivery systems that enhance the efficacy and targeting of therapeutic agents.

Application Example:

Bioconjugation techniques utilizing this compound have been explored for creating targeted therapies that improve drug solubility and bioavailability, particularly in cancer treatment.

Fluorescent Probes

The compound is instrumental in creating fluorescent probes used for biological imaging. These probes allow researchers to visualize cellular processes in real-time, facilitating advancements in cellular biology and pharmacology.

Research Insight:

Fluorescent probes derived from this compound have been successfully utilized in live-cell imaging studies, providing insights into cellular dynamics and interactions .

Analytical Chemistry

This compound acts as a reagent in various analytical methods, enhancing the detection and quantification of substances in complex mixtures. Its reactivity allows for the derivatization of compounds, improving their analytical properties.

Application Example:

In chromatographic techniques, this compound has been used to derivatize amino acids and other biomolecules, resulting in improved separation and detection limits .

Research in Material Science

The compound also finds applications in material science, particularly in synthesizing functional polymers with specific properties for industrial applications.

Case Study: Development of Functional Polymers

Research has shown that this compound can be incorporated into polymer matrices to impart desirable characteristics such as enhanced thermal stability and chemical resistance .

Wirkmechanismus

The mechanism of action of quinoline-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the synthesis of biologically active compounds and the modification of biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline-8-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the eighth position.

Quinoline-4-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the fourth position.

Quinoline-2-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the second position.

Uniqueness

Quinoline-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and in the development of novel therapeutic agents.

Biologische Aktivität

Quinoline-3-sulfonyl chloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and antibacterial properties, supported by relevant data tables and research findings.

Quinoline derivatives have long been recognized for their broad spectrum of biological activities, including antimalarial, anti-inflammatory, and anticancer effects. The sulfonyl chloride group enhances the reactivity of quinoline compounds, making them suitable for various biological applications. This compound specifically has shown promise in targeting various cancer cell lines and exhibiting antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit significant cytotoxic effects against several cancer cell lines. The compound's mechanism of action often involves the modulation of key regulatory proteins involved in cell cycle progression and apoptosis.

Case Study: Anticancer Efficacy

A study investigated the effects of this compound on human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cell lines. The findings indicated that:

- IC50 Values : The compound exhibited an IC50 value of approximately 36 µM against MDA-MB-231 cells, indicating potent cytotoxicity.

- Mechanism : Treatment resulted in decreased expression of histone H3 (a proliferation marker) and increased transcriptional activity of tumor suppressor genes such as P53 and P21. Additionally, alterations in the expression levels of pro-apoptotic (BAX) and anti-apoptotic (BCL-2) proteins were observed .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 36 | Decreased H3 expression; increased P53, P21 |

| A549 | 40 | Modulation of BAX/BCL-2 ratio |

| C-32 (Melanoma) | 45 | Induction of apoptosis |

Antibacterial Activity

This compound also demonstrates notable antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

In a comparative study against various bacterial strains, quinoline derivatives showed:

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound derivatives ranged from 19.04 × 10^-5 mg/mL to 256 µg/mL depending on the specific derivative tested.

- Bactericidal Activity : Compounds demonstrated bactericidal effects with minimum bactericidal concentrations (MBC) that were comparable to standard antibiotics like oxacillin .

Table 2: Summary of Antibacterial Activity

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 19.04 × 10^-5 | 38.08 × 10^-5 |

| Enterococcus faecalis | 256 | >256 |

| Escherichia coli | 609 | >256 |

The biological activity of this compound is attributed to its ability to interact with key cellular targets:

- Inhibition of Carbonic Anhydrases : Some studies suggest that quinoline derivatives act as inhibitors of carbonic anhydrases, which are crucial for maintaining pH balance and facilitating various biochemical reactions in cells .

- Apoptotic Pathways : The modulation of apoptotic pathways through the regulation of BCL-2 family proteins is a significant mechanism by which these compounds exert their anticancer effects .

Eigenschaften

IUPAC Name |

quinoline-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAXLHSQUHPTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627503 | |

| Record name | Quinoline-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159182-40-8 | |

| Record name | Quinoline-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.